6-Bromoindolin-4-amine
Description
Significance of Indoline (B122111) and Substituted Indoline Scaffolds in Synthetic and Medicinal Chemistry Research
Indoline and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, a term denoting a molecular framework that can be modified to interact with a wide range of biological targets. wvu.edu This versatility has led to the development of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. mdpi.comchemsrc.com The indoline nucleus is a core component of many natural products and FDA-approved drugs, underscoring its therapeutic relevance. researchgate.net
In synthetic chemistry, indolines serve as crucial building blocks and chiral auxiliaries in asymmetric synthesis. mdpi.com The ability to selectively modify the aromatic and heterocyclic portions of the scaffold allows chemists to generate vast libraries of complex molecules from a common starting point. This modularity is essential for structure-activity relationship (SAR) studies, which are critical for optimizing the efficacy and selectivity of new therapeutic agents. researchgate.net For instance, the indolin-2-one substructure is a key feature in a variety of kinase inhibitors designed for cancer therapy. researchgate.net
Overview of Halogenated Nitrogen Heterocycles in Contemporary Chemical Synthesis
The introduction of halogen atoms into organic molecules is a foundational strategy in modern organic synthesis. fluorochem.co.uk Halogenated nitrogen heterocycles are particularly valuable as synthetic intermediates. The carbon-halogen bond serves as a versatile "synthetic handle," enabling a wide array of subsequent chemical transformations. acs.org
Chief among these are palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These methods allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds at the site of halogenation. This capability is instrumental in the construction of complex molecular frameworks from simpler, halogenated precursors. acs.org Furthermore, halogenation can significantly influence a molecule's electronic properties and conformation, which can be fine-tuned to enhance biological activity or other desired characteristics. fluorochem.co.ukresearchgate.net The strategic use of halogenative annulation and cyclization reactions provides access to a diverse range of functionalized heterocyclic systems that would be difficult to synthesize by other means. fluorochem.co.ukacs.org
Rationale for Academic Investigation of 6-Bromoindolin-4-amine: A Case Study in Structural and Functional Interrogation
The academic and industrial interest in a specific chemical compound often stems from its potential as a versatile building block for creating more complex and functionally diverse molecules. This compound serves as an exemplary case study in this context. While extensive literature dedicated solely to this compound is not prevalent, its chemical structure provides a clear rationale for its investigation as a strategic intermediate in synthetic and medicinal chemistry.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 151981-27-0 | chemsrc.com |
| Molecular Formula | C₈H₉BrN₂ | chemsrc.com |
| Molecular Weight | 213.07 g/mol | chemsrc.com |
The structure of this compound is notable for its bifunctionality. It possesses two key reactive sites: a nucleophilic primary amine group at the 4-position and a bromine atom on the aromatic ring at the 6-position. This dual functionality allows for orthogonal chemical modifications.
The Amino Group: The primary amine is a versatile functional group that can readily undergo a variety of reactions, such as acylation to form amides, alkylation, and reductive amination. This allows for the introduction of diverse side chains and the construction of larger molecular assemblies.
The Bromo Group: The bromine atom is an ideal handle for transition metal-catalyzed cross-coupling reactions. It allows for the introduction of new substituents, such as alkyl, aryl, or heteroaryl groups, onto the indoline core. This is a powerful tool for systematically modifying the scaffold to explore its chemical space.
The value of this substitution pattern is highlighted by research on closely related compounds. For example, 6-bromoindolin-2-one and 6-bromoindoline-2,3-dione are common starting materials for the synthesis of potential kinase inhibitors and novel materials for organic electronics. acs.orgmoldb.com The synthesis of these more complex structures often involves leveraging the bromine atom for cross-coupling reactions. Similarly, other amino-bromo-indole derivatives are recognized as important intermediates in the synthesis of pharmaceuticals. mdpi.com The investigation of this compound is therefore driven by its potential to serve as a key intermediate for generating libraries of novel, disubstituted indoline derivatives for biological screening and materials science applications. Its structural features offer a direct entry point into complex molecular designs, making it a valuable target for focused academic and industrial research.
Structure
3D Structure
Properties
Molecular Formula |
C8H9BrN2 |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
6-bromo-2,3-dihydro-1H-indol-4-amine |
InChI |
InChI=1S/C8H9BrN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h3-4,11H,1-2,10H2 |
InChI Key |
MSNWJWZAGGZRSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=CC(=C21)N)Br |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 6 Bromoindolin 4 Amine
Strategies for Indoline (B122111) Ring System Construction and Functionalization
The indoline scaffold is a privileged structure in a multitude of biologically active molecules. Its synthesis can be broadly approached by either constructing the ring system from acyclic precursors or by modifying a pre-existing indole (B1671886) ring.
Cyclization Reactions for Indoline Formation
The formation of the indoline ring often involves intramolecular cyclization, where a C–N bond is formed to close the five-membered heterocyclic ring.
One modern and powerful method is the aza-Heck cyclization . This reaction allows for the preparation of diverse indoline scaffolds from N-hydroxy anilines, which serve as aniline (B41778) electrophile equivalents. nih.gov This palladium-catalyzed approach is advantageous due to its compatibility with various functional groups and its ability to construct complex and fused indoline ring systems. nih.gov
Another significant strategy is the palladium-catalyzed intramolecular C–H amination . This method can be used to synthesize indolines and related heterocycles like carbazoles. nih.gov For instance, palladium catalysts can facilitate the cyclization of 2-phenylethylamine derivatives, where a directing group guides the C-H activation process to form the crucial C-N bond, resulting in the indoline product. rsc.org Various directing groups have been successfully employed in these transformations. rsc.org Similarly, palladium-catalyzed oxidative cyclization of N-aryl imines provides an atom-economic route to the indole ring, which can subsequently be reduced to indoline. organic-chemistry.org
Metal-free conditions have also been developed for indoline synthesis. Electrophilic cyclization, often using iodine or other electrophiles, can promote the cyclization of ortho-alkynylanilines to form functionalized indoles, which are direct precursors to indolines. chim.it This approach involves the activation of the alkyne by an electrophile, followed by the nucleophilic attack of the aniline nitrogen. chim.it
Reduction Methodologies for Indole to Indoline Transformation
The reduction of the C2=C3 double bond in an indole is a direct and common method for obtaining the corresponding indoline. A variety of reducing agents and conditions have been developed to achieve this transformation selectively.
Classic methods include metal-acid reductions, such as using zinc dust in hydrochloric or phosphoric acid. pharmaguideline.comresearchgate.net While effective, these strong acid conditions can sometimes lead to polymerization or destruction of sensitive functional groups. researchgate.netnih.gov Catalytic hydrogenation, for example using a Raney-Nickel catalyst, is an industrial method but may suffer from low selectivity with substituted indoles. nih.gov
More controlled and selective reductions are often preferred. Sodium cyanoborohydride (NaBH₃CN) in a carboxylic acid like acetic acid is a well-established method for reducing indoles to indolines. nih.govbhu.ac.in A particularly mild and efficient method involves the use of a borane (B79455) complex reagent in the presence of trifluoroacetic acid, which can provide good yields of the indoline product rapidly and at low temperatures. google.com For N-Boc protected indoles, a palladium-catalyzed reduction using polymethylhydrosiloxane (B1170920) (PMHS) as a safe and non-toxic reducing agent gives high yields at room temperature. nih.gov
Regioselective Introduction of the Bromine Moiety at C6
To synthesize the target compound, 6-Bromoindolin-4-amine, the regioselective introduction of a bromine atom at the C6 position of the benzene (B151609) portion of the indoline ring is a critical step. The electron-rich nature of the indoline system makes it susceptible to electrophilic attack, but controlling the position of substitution requires specific strategies.
Electrophilic Bromination of Indoline Precursors
Direct electrophilic bromination of the indoline or indole nucleus is a fundamental approach. However, the regioselectivity is highly dependent on the reaction conditions and the electronic nature of substituents already present on the ring. The pyrrole (B145914) ring of indole is significantly more reactive than the benzene ring, typically leading to substitution at C3. nih.gov
For the less reactive indoline, substitution occurs on the benzene ring. Bromination of unsubstituted indoline in sulfuric acid in the presence of silver sulfate (B86663) has been shown to produce mainly 6-bromoindoline (B1282224), although a minor amount of the 4-bromo isomer is also formed. mdpi.comnih.gov To achieve high regioselectivity for the C6 position, it is often necessary to first introduce deactivating or directing groups onto the ring. For example, introducing electron-withdrawing substituents at the N1 and C2 positions of an indole can deactivate the pyrrole ring, allowing for selective bromination at C6 of the benzenoid ring. nih.govresearchgate.net Reagents like N-Bromosuccinimide (NBS) are commonly used for such transformations, sometimes in the presence of an acid or under photochemical conditions. researchgate.netorgsyn.orgmdpi.com
Directed Ortho-Metalation and Halogenation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.netresearchgate.net This method involves a directing metalation group (DMG) that positions a strong base (typically an organolithium reagent) to deprotonate a specific ortho-C-H bond. The resulting organometallic intermediate is then quenched with an electrophile, such as a bromine source.
In the context of indoline, the N-substituent often acts as the DMG. While many N-directing groups guide metalation to the C7 position, specific choices can alter this selectivity. researchgate.net More relevant to the synthesis of 6-bromoindoline is the use of a directing group on the benzene ring itself. For instance, a carbamate (B1207046) group at C4 has been used to direct lithiation and subsequent functionalization to the C5 position. rsc.org Furthermore, it has been demonstrated that a directing group at the C5 position can facilitate metalation at both the C4 and C6 positions, providing a key entry point to C6-functionalized indolines. This strategy would involve starting with a 4-aminoindoline precursor, converting the amine to a suitable DMG (like a carboxamide), performing the C6-metalation and bromination, and finally removing the directing group.
Palladium-Catalyzed Halogenation Reactions
Modern synthetic chemistry has increasingly turned to transition-metal-catalyzed C-H activation for the selective functionalization of heterocycles. nih.gov Palladium-catalyzed reactions are particularly prominent for direct halogenation. acs.org These methods often employ a directing group to achieve high regioselectivity.
A general strategy for the ortho-halogenation of indolines has been developed using a removable picolinamide (B142947) directing group on the nitrogen. acs.org This palladium-copper co-catalyzed reaction has been successfully applied to the chlorination and bromination of the C7 position of indolines with excellent yields. acs.org While this specific protocol targets C7, the principle of using removable directing groups in palladium-catalyzed C-H activation represents a frontier for developing new methods to selectively functionalize other positions, such as C6. thieme-connect.de The choice of catalyst, ligand, and directing group are all critical parameters that could be tuned to achieve the desired C6-bromination. snnu.edu.cn
Strategic Amination at the C4 Position of the Indoline Core
The introduction of an amine group at the C4 position of the 6-bromoindoline scaffold is a critical step in the synthesis of the target molecule. This can be achieved through various chemical transformations, each with its own set of advantages and challenges.
Direct amination methods, particularly palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. numberanalytics.comacs.org These reactions typically involve the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. numberanalytics.comuwindsor.ca For the synthesis of this compound, a conceptual approach would involve a precursor such as 4,6-dibromoindoline, where the C4-bromo substituent is selectively displaced by an amino group.
The Buchwald-Hartwig amination has proven effective for the amination of various haloindoles. acs.orgresearchgate.net For instance, the coupling of 5-bromoindole (B119039) and 6-chloroindole (B17816) with anilines and alkylamines has been successfully demonstrated. acs.org The reaction's success often depends on the choice of ligand, with bulky, electron-rich phosphine (B1218219) ligands showing high efficacy. acs.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. numberanalytics.com
Iron-catalyzed C-N coupling reactions have also emerged as a viable alternative, offering a more cost-effective and environmentally benign method. researchgate.net These reactions can exhibit high chemoselectivity, allowing for the amination of aryl halides bearing other functional groups without the need for protecting groups. researchgate.net
| Coupling Reaction | Catalyst System | Key Features |
| Buchwald-Hartwig Amination | Palladium catalyst with bulky phosphine ligands (e.g., tBu-XPhos) | High efficiency and functional group tolerance. numberanalytics.comrsc.org |
| Iron-Catalyzed C-N Coupling | Simple iron salts (e.g., FeCl₂) with a Grignard reagent | Chemoselective, protecting-group-free amination. researchgate.net |
A common and reliable strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This two-step process involves the nitration of the indoline core, followed by the reduction of the resulting nitro-intermediate. For the synthesis of this compound, this would entail the preparation of 6-bromo-4-nitroindoline as a key intermediate.
The nitration of indole derivatives can be challenging due to the electron-rich nature of the indole ring, which makes it susceptible to oxidation and polymerization under harsh nitrating conditions. semanticscholar.org However, indoles with electron-withdrawing groups are more stable. semanticscholar.org The regioselectivity of nitration can be influenced by the substituents already present on the ring and the specific nitrating agent used. For instance, the nitration of dimethyl 5-bromoindole-2,3-dicarboxylate with nitronium tetrafluoroborate (B81430) (NO₂BF₄) yields the 4-nitro derivative as the sole product. semanticscholar.org
Once the 6-bromo-4-nitroindoline precursor is obtained, the nitro group can be reduced to the desired amine using various reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), or chemical reduction with reagents such as tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or iron powder in acidic media. cdnsciencepub.com The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For example, sodium dithionite has been successfully used for the reduction of nitroindoles to their corresponding aminoindoles. cdnsciencepub.com
| Reduction Method | Reagent/Catalyst | Typical Conditions |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Atmospheric or elevated pressure, various solvents. cdnsciencepub.com |
| Chemical Reduction | SnCl₂/HCl | Acidic conditions. |
| Chemical Reduction | Fe/AcOH or Fe/NH₄Cl | Acidic or neutral conditions. |
| Chemical Reduction | Sodium Dithionite (Na₂S₂O₄) | Mildly basic aqueous solution. cdnsciencepub.com |
The 4-amino group can also be installed through a series of transformations starting from other functional groups. A multi-step synthesis often provides greater control over regioselectivity and can be adapted to introduce a variety of substituents. libretexts.org
For example, a synthetic route could begin with a readily available starting material like 4-bromo-2-nitrotoluene. nih.gov Through a sequence of reactions such as the Reissert or Batcho-Leimgruber indole synthesis, a 6-bromoindole (B116670) skeleton can be constructed. nih.govmdpi.com Subsequent functional group manipulations, such as those described in the nitration and reduction pathway, would then lead to the desired this compound.
Another conceptual pathway could involve the Sandmeyer reaction, starting from a corresponding amino-precursor. For instance, if a 4,6-diaminoindoline derivative were available, one of the amino groups could be selectively diazotized and converted to a bromine atom. However, controlling the regioselectivity of such a reaction would be a significant challenge.
Convergent and Linear Synthesis Pathways for this compound
The synthesis of complex molecules like this compound can be approached through either a linear or a convergent strategy.
Considerations for Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. tandfonline.comopenmedicinalchemistryjournal.com In the context of this compound synthesis, several aspects can be considered to align with these principles.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and cycloadditions are generally more atom-economical than substitutions and eliminations.
Use of Greener Solvents: Whenever possible, hazardous organic solvents should be replaced with more environmentally friendly alternatives such as water, ethanol, or ionic liquids. openmedicinalchemistryjournal.com Some reactions can even be performed under solvent-free conditions. openmedicinalchemistryjournal.com
Catalysis: The use of catalysts, especially reusable and non-toxic ones, is a cornerstone of green chemistry. tandfonline.comtandfonline.com Catalytic reactions are often more efficient and generate less waste than stoichiometric reactions. The use of palladium or iron catalysts in C-N coupling reactions is an example of this principle. numberanalytics.comresearchgate.net Electrochemical methods, which use electricity to drive reactions and can avoid the need for chemical oxidants or reductants, also represent a green approach. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input. tandfonline.comtandfonline.com
Renewable Feedstocks: While not always feasible for complex specialty chemicals, the use of starting materials derived from renewable resources is a key goal of green chemistry.
By carefully selecting synthetic routes, reagents, and reaction conditions, the synthesis of this compound can be made more sustainable and environmentally responsible.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for detailing the carbon-hydrogen framework of an organic molecule.
¹H and ¹³C NMR Spectral Analysis for Connectivity and Stereochemistry
Analysis of the ¹H NMR spectrum of 6-Bromoindolin-4-amine is anticipated to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring are expected to appear as complex multiplets in the downfield region, typically between δ 6.0 and 7.5 ppm. The chemical shifts and coupling constants (J-values) of these protons would provide critical information about their relative positions. The protons of the saturated five-membered ring (the indoline (B122111) core) would likely resonate in the upfield region. The methylene (B1212753) protons at positions 2 and 3, and the amine protons at position 4, would each exhibit characteristic chemical shifts and multiplicities based on their local electronic environment and coupling with neighboring protons.
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons will be influenced by the bromo and amino substituents. The carbon atom attached to the bromine (C-6) is expected to be shifted to a lower field, while the carbon bearing the amino group (C-4) will also show a characteristic shift. The aliphatic carbons of the indoline ring (C-2 and C-3) will appear at higher field strengths.
A hypothetical data table for the expected NMR shifts is presented below.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | Predicted Upfield | C-2 |
| H-3 | Predicted Upfield | C-3 |
| H-4 (NH₂) | Predicted Midfield, Broad | C-4 |
| H-5 | Predicted Aromatic Region | C-5 |
| H-7 | Predicted Aromatic Region | C-6 (C-Br) |
| NH | Predicted Midfield, Broad | C-7 |
| C-3a | ||
| C-7a |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign the ¹H and ¹³C signals and to elucidate the complete connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, revealing which protons are adjacent to one another. For instance, correlations between the protons on the indoline ring would be readily identified.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the different fragments of the molecule, for example, by showing correlations from the aromatic protons to the quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This technique would be valuable in confirming the stereochemistry and conformation of the indoline ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₈H₉BrN₂). The characteristic isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br isotopes) would be a key feature in the mass spectrum, resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal abundance.
Tandem Mass Spectrometry for Structural Characterization
Tandem MS (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. The fragmentation of this compound would be expected to proceed through pathways such as the loss of the bromine atom, cleavage of the indoline ring, or elimination of the amino group. Analysis of these fragment ions provides valuable information that corroborates the structure deduced from NMR data. The structures of fragment ions are typically elucidated through collision-induced dissociation (CID) experiments.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C-N bonds of the amine and the aromatic C-H and C=C bonds. The N-H stretching vibrations of the primary amine (NH₂) at position 4 and the secondary amine (NH) of the indoline ring would likely appear as distinct bands in the region of 3200-3500 cm⁻¹. The C-Br stretching vibration would be observed in the fingerprint region, typically below 700 cm⁻¹.
A table summarizing the expected IR absorption bands is provided below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H (Primary Amine) | Stretching | 3300-3500 (two bands) |
| N-H (Secondary Amine) | Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1250-1350 |
| C-Br | Stretching | 500-700 |
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Solid-State Structure Determination
The determination of absolute configuration by SCXRD relies on the phenomenon of anomalous dispersion. rsc.org When a crystal of a single enantiomer is irradiated with X-rays of a suitable wavelength, the scattering from atoms near their absorption edge produces small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). rsc.org The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute stereochemistry. researchgate.net
In the context of this compound, obtaining a suitable single crystal would be the first and often most challenging step. researchgate.net Should a single crystal be grown, SCXRD analysis would yield precise coordinates for each atom, including the bromine and nitrogen atoms of the indoline core. If the molecule is chiral, for instance, due to substitution at the 2- or 3-position of the indoline ring, the analysis would provide the absolute configuration of that stereocenter.
While specific crystallographic data for this compound is not available, studies on related bromo-indoline derivatives demonstrate the power of SCXRD in this class of compounds. For example, the crystal structure of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione has been determined, showcasing the intricate three-dimensional arrangement and intermolecular interactions. eurjchem.comresearchgate.net Similarly, the crystal structures of several N-alkylated 6-bromoindoline-2,3-dione derivatives have been elucidated, providing valuable insights into the solid-state conformation of the bromoindoline scaffold. bozok.edu.tr
Below is a representative table of crystallographic data for a related bromo-indole compound, illustrating the type of information obtained from an SCXRD experiment.
Interactive Table: Representative Crystallographic Data for a Bromo-Indole Derivative
| Parameter | 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione eurjchem.com |
| Formula | C108H60Br4N4O29S2 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.8333(6) |
| b (Å) | 12.8151(6) |
| c (Å) | 17.1798(8) |
| α (°) | 77.317(4) |
| β (°) | 74.147(4) |
| γ (°) | 66.493(5) |
| Volume (ų) | 2280.0(2) |
| Z | 1 |
| Calculated Density (g/cm³) | 1.647 |
Chiral Derivatizing Agent (CDA) Applications for Stereochemical Assignment in Amines
When a chiral compound is not amenable to crystallization for SCXRD analysis, or when a complementary solution-phase method is desired, the use of Chiral Derivatizing Agents (CDAs) is a powerful alternative for determining the absolute configuration and enantiomeric purity of chiral amines. wikipedia.orgspark904.nl This method involves the reaction of the chiral amine with a highly enantiomerically pure CDA to form a pair of diastereomers. wikipedia.org
Unlike enantiomers, which have identical physical properties (except for their interaction with polarized light), diastereomers have different physical properties and can be distinguished by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography. wikipedia.org
For a primary amine like this compound, a common approach is to use a chiral carboxylic acid or its derivative as the CDA. The reaction forms a covalent bond, creating a pair of diastereomeric amides. The resulting diastereomers will exhibit distinct signals in their NMR spectra, particularly in ¹H, ¹³C, and ¹⁹F NMR if the CDA contains a fluorine atom. nih.govfrontiersin.org
One of the most well-known CDAs is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). wikipedia.orgrsc.org By reacting the chiral amine with both (R)- and (S)-MTPA in separate experiments, two different diastereomeric amides are formed. The differences in the chemical shifts (Δδ) of the protons or other nuclei near the newly formed stereocenter in the NMR spectra of these two diastereomers can be analyzed to deduce the absolute configuration of the original amine, based on established empirical models. frontiersin.org
Other CDAs have been developed to offer improved resolution or applicability to a wider range of substrates. For instance, α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) has been shown to be a superior CDA to Mosher's acid for determining the enantiomeric excess of primary alcohols and can be applied to amines as well. wikipedia.org The choice of CDA often depends on the specific structure of the amine and the desired analytical method.
The application of this methodology to this compound would involve its reaction with a suitable CDA, followed by NMR analysis of the resulting diastereomeric products. The differences in the NMR spectra would allow for the determination of its absolute stereochemistry, assuming the presence of a chiral center.
Interactive Table: Common Chiral Derivatizing Agents for Primary Amines
| Chiral Derivatizing Agent (CDA) | Acronym | Principle of Application |
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's acid) | Forms diastereomeric amides with chiral amines. The absolute configuration is determined by analyzing the differences in NMR chemical shifts (Δδ) based on Mosher's model. wikipedia.orgrsc.org |
| α-Cyano-α-fluoro(2-naphthyl)acetic acid | 2-CFNA | Forms diastereomeric amides. Often provides superior spectral separation in NMR compared to MTPA for certain substrates. wikipedia.org |
| Axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid | TBBA | An axially chiral CDA that can provide large chemical shift differences in ¹⁹F NMR for the resulting diastereomers. nih.govacs.org |
| α-Fluorinated phenylacetic phenylselenoester | FPP | A newer CDA that can derivatize primary amines directly in an NMR tube for analysis by ¹⁹F NMR. frontiersin.orgnih.gov |
| O-Phthalaldehyde / Chiral Thiol | OPA / Chiral Thiol | Used for the chiral analysis of primary amines by forming fluorescent diastereomeric isoindoles, often analyzed by HPLC. nih.gov |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. For indoline (B122111) scaffolds, calculations are often performed using the B3LYP functional with a basis set such as 6-311G(d,p) or 6-311++G(d,p). researchgate.netresearchgate.netresearchgate.net This approach allows for the optimization of the molecule's geometry to its lowest energy state, providing accurate predictions of bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov These optimized structures serve as the foundation for further computational analyses, including the study of frontier molecular orbitals and electrostatic potential. researchgate.netresearchgate.net
HOMO-LUMO Orbital Analysis and Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. schrodinger.com
A large energy gap suggests high kinetic stability and low chemical reactivity because more energy is required for electronic excitation. researchgate.net Conversely, a small energy gap indicates a molecule is more polarizable and has higher chemical reactivity. nih.gov For instance, DFT calculations on a related derivative, 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, determined the HOMO and LUMO energies to be -7.4517 eV and -0.9115 eV, respectively, resulting in an energy gap of 6.5402 eV. iucr.org This relatively large gap suggests good stability for this particular bromoindoline structure. iucr.org
Table 1: Frontier Orbital Energies and Related Parameters for a Representative Bromoindoline Derivative Calculated using DFT at the B3LYP/6-311G(d,p) level for 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione. iucr.org
| Parameter | Value (eV) |
|---|---|
| EHOMO | -7.4517 |
| ELUMO | -0.9115 |
| Energy Gap (ΔE) | 6.5402 |
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP surface maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.
Vibrational Frequency Calculations
Theoretical vibrational frequency calculations, performed using DFT methods, are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational modes of the optimized molecular structure, specific spectral bands can be attributed to particular molecular motions, such as stretching, bending, and torsional vibrations. sci-hub.se For an aromatic amine like 6-bromoindolin-4-amine, key vibrational modes would include N-H stretching of the amine group, aromatic C-H stretching, and C-C skeletal vibrations within the indoline ring system. researchgate.net Comparing the computed frequencies with experimental data helps to confirm the molecular structure and provides a deeper understanding of its vibrational properties.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. nih.gov These simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions in a dynamic environment, such as in a solvent or interacting with a biological target. nih.govnih.gov
For flexible molecules like indoline derivatives, MD simulations can explore the conformational landscape, identifying stable and transient geometries. researchgate.net This is particularly important for understanding how these molecules might bind to a protein's active site, revealing key interactions and the dynamic stability of the complex. nih.govacs.org MD simulations have been used to investigate the binding selectivity of inhibitors toward various protein targets and to understand the structural basis for their activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Indoline Scaffolds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By analyzing a dataset of molecules with known activities, QSAR models can identify the key structural, electronic, or physicochemical properties (descriptors) that govern their efficacy. nih.gov
For indoline and related oxindole (B195798) scaffolds, QSAR studies have been instrumental in designing and predicting the potency of new derivatives as, for example, kinase inhibitors. researchgate.net These models use statistical methods, such as multi-linear regression (MLR), to create an equation that can predict the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process. nih.gov The predictive power of a QSAR model is typically validated using statistical parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²). nih.govresearchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States
Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com By partitioning the crystal electron density, a unique surface is generated for each molecule. The analysis of this surface and the associated 2D fingerprint plots provide a detailed summary of all intermolecular contacts. nih.gov
The surface can be mapped with properties like dnorm, which highlights contacts shorter than the van der Waals radii in red, indicating key hydrogen bonds or other close interactions. nih.gov For bromoindoline derivatives, this analysis reveals the relative contributions of different interactions to the crystal packing. For example, in the crystal structure of 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, the most significant contributions come from H···H, H···O, H···Br, H···Cl, and H···C contacts, demonstrating that hydrogen bonding and van der Waals forces are the dominant interactions stabilizing the crystal lattice. nih.goviucr.org
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Bromoindoline Derivative Data for 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione. iucr.org
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 28.1 |
| H···O/O···H | 23.5 |
| H···Br/Br···H | 13.8 |
| H···Cl/Cl···H | 13.0 |
| H···C/C···H | 10.2 |
Prediction of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights into potential reaction pathways and the energetics of transition states. For this compound, theoretical studies are instrumental in predicting its reactivity and guiding the synthesis of novel derivatives. Such investigations can model the molecule's behavior under various reaction conditions, identifying the most likely routes for chemical transformations.
At present, detailed computational studies specifically predicting the reaction pathways and transition states for reactions involving this compound are not extensively available in publicly accessible literature. The application of theoretical models, such as Density Functional Theory (DFT), would be essential to map the potential energy surfaces for its reactions. These calculations could predict, for example, the transition state energies for electrophilic aromatic substitution, nucleophilic substitution at the bromine atom, or N-functionalization reactions.
In a hypothetical DFT study on the N-acylation of this compound, researchers could calculate the energy profile for the reaction with an acylating agent like acetyl chloride. The investigation would identify the structure and energy of the transition state, which would likely involve the nucleophilic attack of the amine group's nitrogen atom on the carbonyl carbon of the acetyl chloride. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.
Similarly, for a Suzuki coupling reaction, a common transformation for aryl bromides, computational modeling could explore the oxidative addition of the C-Br bond to a palladium(0) catalyst. This would involve locating the transition state for this crucial step and calculating its associated energy barrier, thereby providing a deeper understanding of the catalytic cycle.
While specific research findings and data tables for this compound are not currently published, the following tables represent the type of data that such computational studies would generate.
Table 1: Hypothetical Calculated Activation Energies for N-Acylation of this compound
This table illustrates potential data from a computational study on the N-acylation reaction, showing the energy barrier that must be overcome for the reaction to proceed.
| Reactant System | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |
| This compound + Acetyl Chloride | B3LYP/6-311+G(d,p) | PCM (DCM) | 15.2 |
| This compound + Benzoyl Chloride | B3LYP/6-311+G(d,p) | PCM (DCM) | 16.8 |
Table 2: Hypothetical Transition State Geometries for Suzuki Coupling
This table provides a conceptual look at the key geometric parameters of a calculated transition state for the oxidative addition step in a Suzuki coupling reaction.
| Parameter | Value |
| Pd-C Distance (Å) | 2.15 |
| Pd-Br Distance (Å) | 2.45 |
| C-Br Bond Length (Å) | 2.20 |
| Imaginary Frequency (cm⁻¹) | -350 |
These tables are illustrative examples of the data that would be produced from dedicated theoretical and computational investigations into the reactivity of this compound. The generation of such data through rigorous computational analysis would be invaluable for optimizing existing synthetic routes and designing new pathways to complex molecules derived from this scaffold.
Chemical Reactivity and Derivatization Strategies for 6 Bromoindolin 4 Amine
Reactions Involving the C6-Bromine Moiety
The bromine atom attached to the indoline (B122111) core is a versatile handle for various carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. These transformations are crucial for elaborating the molecular scaffold and introducing diverse substituents.
Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for creating new bonds at the C6 position of 6-bromoindolin-4-amine. These reactions are widely used in organic synthesis due to their efficiency and functional group tolerance. mdpi.com
Suzuki Reaction : The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.org This reaction is widely used to form C-C bonds, synthesizing polyolefins, styrenes, and substituted biphenyls. wikipedia.orgharvard.edu The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. wikipedia.orgharvard.edu For this compound, a Suzuki reaction would typically involve reacting it with a boronic acid or ester in the presence of a palladium catalyst and a base. This would result in the formation of a new C-C bond at the C6 position, attaching a new aryl or vinyl group.
Sonogashira Reaction : The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.orgorganic-chemistry.org This reaction is carried out under mild conditions, such as at room temperature. wikipedia.org When applied to this compound, the Sonogashira coupling allows for the introduction of an alkyne moiety at the C6 position.
Heck Reaction : The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed C-C coupling between an aryl or vinyl halide and an activated alkene in the presence of a base. organic-chemistry.orgnih.gov This reaction is known for its high trans selectivity. organic-chemistry.org For this compound, a Heck reaction would enable the introduction of an alkenyl substituent at the C6 position.
Buchwald-Hartwig Amination : The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between amines and aryl halides. wikipedia.org This reaction has become a widely used method for the synthesis of aryl amines, expanding the possibilities for C-N bond formation. wikipedia.org The reaction proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by addition of the amine, deprotonation, and reductive elimination. wikipedia.org In the context of this compound, this reaction would involve coupling the C6-bromine with a primary or secondary amine to form a new C-N bond, leading to the synthesis of N-aryl or N-heteroaryl derivatives.
| Cross-Coupling Reaction | Reactant | Catalyst/Reagents | Bond Formed | Product Type |
| Suzuki | Boronic acid/ester | Pd catalyst, Base | C-C | 6-Aryl/vinyl-indolin-4-amine |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp-sp²) | 6-Alkynyl-indolin-4-amine |
| Heck | Activated alkene | Pd catalyst, Base | C-C | 6-Alkenyl-indolin-4-amine |
| Buchwald-Hartwig | Primary/secondary amine | Pd catalyst, Base | C-N | 6-(N-substituted)-indolin-4-amine |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNA) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org While aromatic rings are generally nucleophilic, they can undergo nucleophilic substitution if they possess suitable electron-withdrawing substituents. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org For a nucleophilic aromatic substitution to occur on the benzene (B151609) ring of this compound, the ring needs to be activated by electron-withdrawing groups. libretexts.org The presence of such groups in positions ortho or para to the bromine atom would facilitate the attack of a nucleophile. libretexts.org
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikiwand.com This reaction commonly involves the use of electropositive metals like lithium, sodium, or magnesium with organochlorides, bromides, or iodides. wikiwand.com The reaction is particularly well-developed for preparing organolithium compounds. wikipedia.org In the case of this compound, a metal-halogen exchange, for instance with an organolithium reagent like n-butyllithium, would replace the bromine atom with a lithium atom. ias.ac.in This creates a highly reactive organolithium intermediate which can then be reacted with various electrophiles to introduce a wide range of functional groups at the C6 position. This method is valuable for creating aryllithium compounds that are not accessible through direct lithiation. ias.ac.in
Reactions Involving the C4-Amine Functionality
The primary amine group at the C4 position is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through reactions such as alkylation, acylation, and the formation of ureas and thioureas.
N-Alkylation and N-Acylation Reactions
N-Alkylation : N-alkylation involves the introduction of an alkyl group onto the nitrogen atom of the amine. wikipedia.org This can be achieved by reacting the amine with an alkyl halide. wikipedia.org However, this method can lead to overalkylation, producing a mixture of primary, secondary, and tertiary amines. wikipedia.org A more controlled method for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents in the presence of a metal catalyst. nih.gov This method is atom-efficient and produces water as the only byproduct. nih.gov
N-Acylation : N-acylation is the process of introducing an acyl group (R-C=O) to the nitrogen atom of the amine. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides. N-acylation of the C4-amine of this compound would lead to the formation of an amide linkage.
Formation of Amides, Ureas, and Thioureas
Amides : As mentioned, amides are formed through the N-acylation of the primary amine. This is a common transformation that can be used to introduce a wide range of substituents.
Ureas : Ureas are derivatives of carbonic acid in which both hydroxyl groups have been replaced by an amine or amide group. They can be synthesized by reacting the primary amine of this compound with an isocyanate. beilstein-journals.org This reaction is a common method for creating urea (B33335) derivatives. nih.gov
Thioureas : Thioureas are the sulfur analogues of ureas. They are typically synthesized by the reaction of a primary amine with an isothiocyanate. beilstein-journals.org Alternatively, they can be prepared by the condensation of an amine with carbon disulfide. beilstein-journals.org The formation of thioureas from this compound would introduce a thiocarbamide functional group.
| Reaction Type | Reagent | Functional Group Formed | Product Class |
| N-Alkylation | Alkyl halide or Alcohol | Secondary/Tertiary Amine | N-Alkyl-6-bromoindolin-4-amine |
| N-Acylation | Acyl chloride/anhydride | Amide | N-Acyl-6-bromoindolin-4-amine |
| Urea Formation | Isocyanate | Urea | N-(6-bromoindolin-4-yl)urea |
| Thiourea Formation | Isothiocyanate | Thiourea | N-(6-bromoindolin-4-yl)thiourea |
Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)
The primary amine at the 4-position of the indoline ring is expected to react with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). This condensation reaction is a fundamental transformation in organic chemistry. The general reaction would involve the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by dehydration.
While no specific examples of Schiff base formation with this compound have been found in the surveyed literature, studies on related aminoindoles and aminoindanes demonstrate this reactivity. For instance, the synthesis of Schiff bases from 4- and 5-aminoindane with various benzaldehydes has been reported, indicating that the amino group on such bicyclic systems is available for condensation. The resulting imines could be of interest for their potential biological activities and as intermediates for further synthetic transformations.
Table 1: Hypothetical Schiff Base Formation with this compound
| Carbonyl Compound | Expected Schiff Base Product | Potential Reaction Conditions |
|---|---|---|
| Benzaldehyde | N-(6-bromoindolin-4-yl)benzenecarboximine | Ethanol, reflux |
| Acetone | N-(6-bromoindolin-4-yl)propan-2-imine | Methanol, room temperature |
Note: This table is illustrative and based on general chemical principles, not on documented experimental results for this compound.
Derivatization for Prodrug or Pro-Tide Strategies
The amino group of this compound presents a potential site for derivatization to create prodrugs. Prodrug strategies are often employed to improve the pharmacokinetic properties of a parent molecule, such as solubility, stability, and bioavailability. For primary amines, common prodrug approaches include the formation of amides, carbamates, and Mannich bases.
No specific prodrug or pro-tide strategies involving this compound have been described in the available literature. However, general principles of prodrug design for amino-containing compounds could be applied. For example, acylation of the 4-amino group with a biocompatible carboxylic acid would yield an amide prodrug that could be hydrolyzed in vivo by amidases to release the active parent amine. Similarly, reaction with a chloroformate could produce a carbamate (B1207046) prodrug.
Modifications of the Indoline Ring System
Regioselective Functionalization of Aromatic Portion
The aromatic portion of the this compound ring system contains a bromine atom and an amino group, which are directing groups for electrophilic aromatic substitution. The amino group is a strongly activating and ortho-, para-directing group, while the bromine atom is a deactivating but ortho-, para-directing group. The positions available for substitution are C5 and C7. The interplay of these two substituents would govern the regioselectivity of further functionalization.
Specific studies on the regioselective functionalization of this compound are not available. However, research on the regioselective C-H functionalization of 6,5-fused heterocyclic systems provides some insights. The inherent reactivity of the five-membered ring often dominates, but functionalization of the six-membered ring can be achieved under specific conditions, often guided by directing groups.
Oxidation and Reduction Transformations within the Saturated Ring
The saturated five-membered ring of the indoline system is susceptible to oxidation and reduction reactions. Oxidation can lead to the corresponding indole (B1671886) derivative, 6-bromoindol-4-amine. This aromatization is a common transformation for indolines and can be achieved with a variety of oxidizing agents.
Conversely, while the saturated ring of this compound is already in a reduced state compared to an indole, further reduction is not a typical transformation unless other reducible functional groups are present. The stability of the indoline core is generally high under non-oxidative conditions.
Multicomponent Reaction Strategies Incorporating this compound
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the rapid construction of complex molecules in a single step. Primary amines are common components in many MCRs, such as the Ugi and Mannich reactions. The 4-amino group of this compound could potentially participate in such reactions.
There are no documented examples of this compound being used in multicomponent reactions. However, the involvement of other aminoindoline derivatives in MCRs suggests that this could be a viable strategy for creating diverse molecular scaffolds based on the this compound core. For instance, a three-component reaction with an aldehyde and an isocyanide (Ugi reaction) would be expected to yield an α-acylamino-carboxamide derivative.
Role As a Chemical Building Block and Scaffold in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Heterocyclic Compounds
The bifunctional nature of 6-bromoindolin-4-amine makes it an ideal starting material for the synthesis of a diverse range of complex heterocyclic compounds. The amino group can act as a nucleophile or be transformed into other functional groups to facilitate the construction of fused or appended heterocyclic rings. For instance, the amino group can be acylated, alkylated, or used in condensation reactions to build new ring systems.
Simultaneously, the bromine atom at the 6-position offers a site for modification through powerful synthetic methodologies such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, thereby enabling the synthesis of a vast array of novel heterocyclic structures with potential biological activities. The indole (B1671886) nucleus is a common motif in many natural products and pharmaceuticals, and building upon the this compound core allows for the systematic exploration of chemical space around this privileged scaffold.
Scaffold for Combinatorial Chemistry Library Generation
In the realm of drug discovery, the generation of combinatorial libraries of small molecules is a crucial strategy for identifying new therapeutic agents. The structure of this compound is well-suited for this purpose, serving as a central scaffold onto which diverse chemical functionalities can be appended.
The two key points of diversification on the this compound molecule are the 4-amino group and the 6-bromo position. The amino group can be readily derivatized with a library of carboxylic acids, sulfonyl chlorides, or isocyanates to generate a wide range of amides, sulfonamides, and ureas, respectively. Subsequently, the bromo group can be subjected to a variety of cross-coupling reactions with a diverse set of boronic acids, alkynes, or alkenes. This two-dimensional diversification strategy allows for the rapid and efficient generation of a large and structurally diverse library of compounds from a single, readily accessible starting material. The resulting libraries can then be screened for biological activity against various targets. The use of solid-phase synthesis techniques, where the indoline (B122111) scaffold is attached to a resin, can further streamline the process of library generation and purification. nih.gov
Intermediate in the Assembly of Polycyclic and Fused-Ring Systems
The inherent reactivity of the functional groups in this compound can be harnessed to construct intricate polycyclic and fused-ring systems. wikipedia.org Intramolecular reactions are a powerful strategy for building molecular complexity, and the proximity of the amino and bromo groups on the indoline ring system can be exploited to facilitate such transformations.
For example, an intramolecular Buchwald-Hartwig amination could potentially be employed to form a new six-membered ring, leading to a tetracyclic system. Alternatively, the amino group could be modified with a side chain containing a nucleophile that could then displace the bromine atom via an intramolecular nucleophilic aromatic substitution reaction. Furthermore, the indoline nitrogen itself can be functionalized and participate in cyclization reactions to form additional rings fused to the indoline core. These strategies provide access to novel and complex three-dimensional structures that are often found in natural products and are of significant interest in medicinal chemistry. polimi.it
Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis
Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds. The indoline core of this compound possesses a stereocenter at the C4 position (bearing the amino group), meaning it can exist as a pair of enantiomers. If resolved into its constituent enantiomers, chiral this compound could serve as a valuable chiral auxiliary or a precursor for the synthesis of novel chiral ligands for asymmetric catalysis.
The enantiomerically pure amino group could be used to direct the stereochemical outcome of reactions on a substrate attached to it, after which the auxiliary can be cleaved and recycled. More significantly, the chiral indoline scaffold can be elaborated into novel bidentate or tridentate ligands for transition metal-catalyzed asymmetric reactions. For instance, the amino group could be functionalized with a phosphine-containing moiety, and the bromo group could be replaced with another coordinating group, leading to a novel P,N-ligand. The rigid bicyclic structure of the indoline backbone can provide a well-defined chiral environment around the metal center, potentially leading to high levels of enantioselectivity in a variety of catalytic transformations. thieme-connect.com The development of new chiral ligands is a continuous pursuit in the field of asymmetric synthesis, and chiral indolines represent a promising class of scaffolds for this purpose.
Mechanistic Studies of Reactions Involving 6 Bromoindolin 4 Amine
Elucidation of Reaction Kinetics and Thermodynamics
Currently, there is a lack of published data detailing the kinetic and thermodynamic parameters for reactions involving 6-bromoindolin-4-amine. Such studies would typically involve determining reaction rates, activation energies, and equilibrium constants to understand the energetic landscape of its chemical transformations.
Investigation of Catalytic Cycles and Intermediates
Similarly, detailed investigations into catalytic cycles where this compound acts as a substrate or a ligand are not well-documented. The identification and characterization of reaction intermediates, which are crucial for understanding the step-by-step mechanism of a reaction, have not been specifically reported for this compound.
Solvent Effects and Reaction Condition Optimization
While general principles of solvent effects and reaction optimization would apply to reactions with this compound, specific studies that systematically investigate the influence of different solvents on reaction rates and selectivity are not readily found. Optimization studies are often proprietary or not published in detail.
Stereochemical Course of Transformations
Information regarding the stereochemical outcomes of reactions involving this compound, particularly in asymmetric synthesis, is not available in the current body of scientific literature. Such studies are essential for controlling the three-dimensional arrangement of atoms in the products.
Future Research Trajectories and Emerging Applications
Development of Novel and Sustainable Synthetic Routes for 6-Bromoindolin-4-amine and its Derivatives
The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. For this compound, future efforts will likely concentrate on moving away from traditional multi-step batch syntheses, which can be time-consuming and generate significant waste.
Exploration of Advanced Catalytic Systems for Functionalization
The functionalization of the this compound core is crucial for creating a diverse library of compounds for various applications. Advanced catalytic systems are at the forefront of this endeavor, particularly those enabling regioselective C–H activation. researchgate.netmdpi.comchemrxiv.org
Transition-metal catalysis, employing metals such as ruthenium, rhodium, cobalt, and palladium, has proven effective for the C-H functionalization of indole (B1671886) and indoline (B122111) scaffolds. researchgate.netacs.orgchemistryviews.org Future research could focus on developing catalysts that can selectively activate specific C-H bonds on the this compound ring, allowing for the introduction of new functional groups at positions that are otherwise difficult to access. For example, ruthenium(II)-catalyzed C-H activation has been used for the synthesis of various indole derivatives and could be explored for the C7-functionalization of the this compound core. mdpi.com Similarly, cobalt-catalyzed C-H functionalization offers a more cost-effective alternative to precious metal catalysts and has been successfully applied to indole substrates. chemistryviews.org The development of enantioselective C-H functionalization would be particularly valuable for producing chiral indoline derivatives, which are often sought after in medicinal chemistry. acs.org
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are transforming the landscape of chemical synthesis by offering enhanced safety, scalability, and efficiency. nih.govnih.gov The integration of this compound synthesis and derivatization into these platforms is a logical next step.
Continuous-flow microreactors can significantly shorten reaction times and improve yields for reactions like the Fischer indole synthesis, a common method for preparing indole cores. nih.govmdpi.com This technology allows for precise control over reaction parameters such as temperature and pressure, leading to better outcomes and safer handling of hazardous reagents. nih.govresearchgate.net For the synthesis of this compound derivatives, a modular flow system could be designed to perform multi-step sequences in a continuous fashion, from the initial formation of the indoline ring to subsequent functionalization reactions. nih.gov Furthermore, automated platforms using technologies like acoustic droplet ejection can enable high-throughput screening of reaction conditions on a nanoscale, accelerating the discovery of optimal synthetic routes and novel derivatives. nih.gov
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
To optimize synthetic processes, particularly in flow chemistry, real-time monitoring of reaction progress is essential. Advanced spectroscopic techniques can provide valuable insights into reaction kinetics and mechanisms, allowing for rapid adjustments to improve efficiency and yield.
For reactions involving this compound, techniques like in-line UV-Visible and Infrared (IR) spectroscopy could be employed to track the consumption of reactants and the formation of products. jinjingchemical.com Raman spectroscopy is another powerful tool for real-time monitoring, as demonstrated in pharmaceutical manufacturing processes. news-medical.net The development of novel fluorescent probes based on the indole scaffold suggests the potential for creating tailored spectroscopic tools to monitor specific transformations of this compound. researchgate.net These probes could be designed to exhibit changes in their fluorescence properties upon reaction, providing a sensitive and selective method for real-time analysis.
Computational Design of New Reactions and Derivatization Pathways
In silico methods, including molecular docking and density functional theory (DFT) calculations, are becoming indispensable tools in modern chemical research. chemistryviews.orgnih.gov These computational approaches can be used to predict the reactivity of this compound and to design novel derivatization pathways.
By modeling the electronic structure and properties of the molecule, researchers can identify the most likely sites for electrophilic or nucleophilic attack, guiding the selection of appropriate reagents and reaction conditions. mdpi.com Computational studies can also help in the design of new catalysts for specific functionalization reactions, predicting their efficacy and selectivity. chemistryviews.org For instance, in silico screening of potential derivatives of this compound could identify candidates with desirable electronic or steric properties for specific applications, such as in the development of new pharmaceuticals or materials. tandfonline.comacs.orgresearchgate.net This predictive power can significantly reduce the amount of trial-and-error experimentation required, making the research process more efficient and cost-effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
